molecular formula C18H13F2NO3 B2814504 METHYL 6-FLUORO-4-[(4-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE CAS No. 1185004-26-5

METHYL 6-FLUORO-4-[(4-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE

Cat. No.: B2814504
CAS No.: 1185004-26-5
M. Wt: 329.303
InChI Key: QIVFJHFRIZTBSS-UHFFFAOYSA-N
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Description

METHYL 6-FLUORO-4-[(4-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .

Chemical Reactions Analysis

METHYL 6-FLUORO-4-[(4-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction may produce various hydroquinoline compounds .

Scientific Research Applications

METHYL 6-FLUORO-4-[(4-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 6-FLUORO-4-[(4-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

METHYL 6-FLUORO-4-[(4-FLUOROPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE can be compared with other fluorinated quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other fluorinated quinolines .

Biological Activity

Methyl 6-fluoro-4-[(4-fluorophenyl)methoxy]quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C18H15F2N1O3
  • Molecular Weight : 341.31 g/mol
  • CAS Number : 38183-03-8

The compound features a quinoline backbone with fluorinated phenyl and methoxy substituents, which contribute to its biological activity. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds more effective as drugs.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and the modulation of p53 expression, a crucial tumor suppressor gene.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Caspase activation, p53 modulation
A549 (Lung)4.8Induction of apoptosis
HeLa (Cervical)6.0Cell cycle arrest, increased ROS production

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent against a range of pathogens. In particular, studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans10 µg/mL

The biological activity can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound inhibits key enzymes involved in DNA replication and repair.
  • Disruption of Membrane Integrity : It alters the permeability of bacterial cell membranes.
  • Reactive Oxygen Species (ROS) : Induces oxidative stress leading to cellular damage in cancer cells.

Case Studies

  • Study on Cancer Cell Lines :
    • A study published in Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers (PMID: 30780127).
  • Antimicrobial Testing :
    • A recent investigation evaluated the antimicrobial properties against various pathogens, revealing that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (PMID: 373355).

Properties

IUPAC Name

methyl 6-fluoro-4-[(4-fluorophenyl)methoxy]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2NO3/c1-23-18(22)16-9-17(14-8-13(20)6-7-15(14)21-16)24-10-11-2-4-12(19)5-3-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVFJHFRIZTBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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